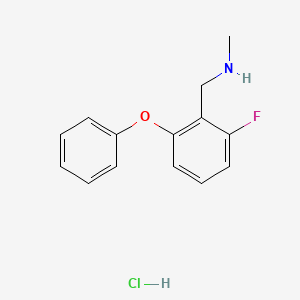
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorine atom and a phenoxy group attached to a phenyl ring, which is further connected to a methylmethanamine group. The hydrochloride form enhances its solubility in water, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride typically involves multiple steps:
Formation of the Phenoxyphenyl Intermediate: The initial step involves the reaction of 2-fluorophenol with phenol in the presence of a base to form 2-fluoro-6-phenoxyphenol.
Amination: The intermediate is then subjected to a nucleophilic substitution reaction with N-methylmethanamine under controlled conditions to form the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major product depends on the nucleophile used in the reaction.
Applications De Recherche Scientifique
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoro-6-phenoxyphenylboronic acid
- (2-fluoro-6-phenoxyphenyl)(piperidin-1-yl)methanone
- (2-fluoro-6-phenoxyphenyl)(morpholino)methanone
Uniqueness
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride stands out due to its unique combination of a fluorine atom and a phenoxy group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where high specificity and potency are required.
Propriétés
Formule moléculaire |
C14H15ClFNO |
|---|---|
Poids moléculaire |
267.72 g/mol |
Nom IUPAC |
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H14FNO.ClH/c1-16-10-12-13(15)8-5-9-14(12)17-11-6-3-2-4-7-11;/h2-9,16H,10H2,1H3;1H |
Clé InChI |
HHOQSRNTBSKBJE-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C=CC=C1F)OC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11853903.png)

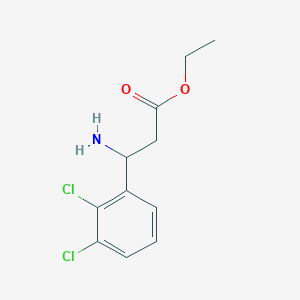
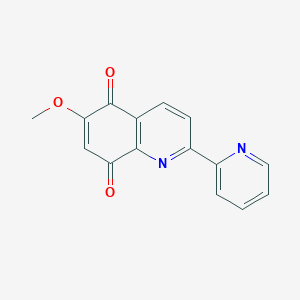

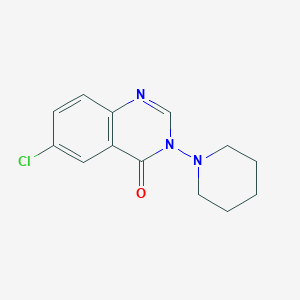
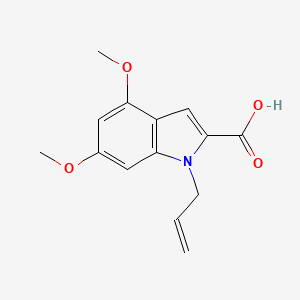


![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)
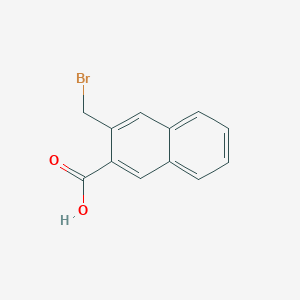

![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)
